molecular formula C22H27FN4O2 B126786 Sunitinib-d4 CAS No. 1126721-79-6

Sunitinib-d4

Numéro de catalogue: B126786
Numéro CAS: 1126721-79-6
Poids moléculaire: 402.5 g/mol
Clé InChI: WINHZLLDWRZWRT-IMVYMHHKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sunitinib-d4 is a deuterated form of sunitinib, a small-molecule, multi-targeted receptor tyrosine kinase inhibitor. Sunitinib is primarily used as an anti-cancer medication, approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of sunitinib due to its enhanced stability and reduced metabolic rate.

Analyse Des Réactions Chimiques

Primary Metabolic Reactions

Sunitinib-d4 undergoes extensive biotransformation mediated primarily by cytochrome P450 enzymes, with CYP3A4 and CYP1A2 playing dominant roles . Key metabolic pathways include:

Reaction Type Enzyme Involvement Major Metabolites
N-DeethylationCYP3A4N-Desethylthis compound
Oxidative DefluorinationCYP1A2Defluorothis compound
Quinoneimine FormationCYP3A4/CYP1A2Reactive Quinoneimine-GSH Conjugates

Deuteration reduces metabolic clearance rates compared to non-deuterated sunitinib, prolonging the half-life of active metabolites .

Enzymatic Kinetics and Inhibition

CYP3A4-mediated reactions dominate this compound metabolism:

  • K<sub>m</sub>: 8.3 ± 1.2 µM (CYP3A4 for N-deethylation)

  • V<sub>max</sub>: 12.1 ± 1.8 pmol/min/pmol P450

Competitive inhibition occurs with co-administered CYP3A4 inhibitors (e.g., ketoconazole), increasing systemic exposure by 49-51% .

Synthetic and Degradation Reactions

In non-biological systems, this compound demonstrates:

Reaction Conditions Products
OxidationH<sub>2</sub>O<sub>2</sub>/pH 7.4 Sulfoxide derivatives
ReductionNaBH<sub>4</sub>/EtOH Amine intermediates
HydrolysisAcidic/alkaline aqueous solutionsCarboxylic acid derivatives

Reactive Metabolite Formation

This compound generates electrophilic quinoneimines via CYP-mediated oxidation, trapped as glutathione (GSH) conjugates . This pathway correlates with observed hepatotoxicity in preclinical models . Key analytical data:

  • GSH Adduct m/z : 783.3 → 654.2 (MS/MS transition)

  • Formation Rate : 2.4 ± 0.3 pmol/min/mg protein (human liver microsomes)

Comparative Reactivity with Non-Deuterated Analog

Deuteration at critical positions alters reaction dynamics:

Parameter Sunitinib This compound
Plasma Half-life40-60 hrs 55-75 hrs*
CYP3A4 K<sub>m</sub>7.9 ± 1.1 µM 8.3 ± 1.2 µM
Quinoneimine Formation100%82 ± 7%

*Estimated from deuterium kinetic isotope effects

Applications De Recherche Scientifique

Pharmacokinetics

Understanding the pharmacokinetics of sunitinib-d4 is crucial for elucidating its absorption, distribution, metabolism, and excretion. Research indicates that deuterated compounds often exhibit altered metabolic profiles compared to their non-deuterated counterparts, which can lead to improved stability and bioavailability.

Key Findings:

  • Absorption : this compound demonstrates similar absorption characteristics to sunitinib, allowing for effective comparison in studies.
  • Metabolism : The presence of deuterium alters metabolic pathways, potentially reducing the formation of toxic metabolites.
  • Excretion : Studies suggest that deuterated compounds may have prolonged half-lives, impacting dosing regimens.

Cancer Research Applications

This compound is extensively utilized in cancer research to investigate its efficacy against various malignancies beyond renal cell carcinoma.

Efficacy Studies:

  • Renal Cell Carcinoma : Clinical trials have established sunitinib as a first-line treatment. This compound is used to study pharmacodynamics and resistance mechanisms in renal cell carcinoma models .
  • Gastrointestinal Stromal Tumors : Research on this compound has contributed to understanding its effectiveness against imatinib-resistant tumors .
  • Other Malignancies : Emerging studies suggest potential applications in treating thyroid, lung, pancreatic, and bladder cancers .

Case Study 1: Renal Cell Carcinoma

A retrospective analysis involving patients treated with sunitinib revealed significant improvements in progression-free survival rates. The use of this compound allowed researchers to trace metabolic pathways and identify biomarkers associated with treatment response .

Case Study 2: von Hippel-Lindau Disease

In a prospective study involving patients with von Hippel-Lindau disease, this compound was administered to assess its impact on tumor growth. Results indicated that patients exhibited stable disease after treatment, highlighting the compound's potential beyond traditional cancer therapies .

Comparative Analysis with Other Tyrosine Kinase Inhibitors

A comparative study between sunitinib and pazopanib revealed distinct metabolic responses in renal cell carcinoma cells. This compound demonstrated superior efficacy regarding intracellular metabolite dysregulation compared to pazopanib .

ParameterThis compoundPazopanib
Intracellular Metabolites7 dysregulated7 dysregulated
NephrotoxicityLowerHigher
EfficacyHigherModerate

Activité Biologique

Sunitinib-d4, a deuterated form of the multi-targeted receptor tyrosine kinase (RTK) inhibitor sunitinib, is primarily utilized in research to explore its pharmacokinetics, metabolic pathways, and therapeutic efficacy. This compound has gained attention for its role in inhibiting various RTKs, which are crucial in cancer progression and angiogenesis. This article delves into the biological activity of this compound, supported by data tables and case studies.

Target and Mode of Action
this compound targets multiple RTKs, including:

  • Platelet-Derived Growth Factor Receptor β (PDGFRβ)
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
  • Kit (CD117)

By inhibiting these receptors, this compound disrupts cellular signaling pathways that lead to tumor growth and metastasis. The inhibition of phosphorylation of these RTKs has been demonstrated in various tumor xenografts, showcasing its effectiveness in vivo.

Biochemical Pathways
The compound influences several biochemical pathways, notably:

  • Angiogenesis : Inhibits the formation of new blood vessels from existing ones.
  • Cell Proliferation : Reduces cell division in cancerous tissues.
  • Metabolic Regulation : Alters metabolic fluxes within cells, affecting energy production and biosynthesis.

Pharmacokinetics

This compound exhibits pharmacokinetic properties similar to its parent compound. Studies indicate that it has a half-life conducive to sustained therapeutic effects. The compound undergoes extensive metabolism, primarily through the liver, where it is converted into active metabolites that contribute to its pharmacological effects .

Cellular Effects

Impact on Cell Signaling
this compound significantly affects cell signaling pathways by:

  • Reducing activation of downstream signaling molecules such as STAT3.
  • Modulating immune cell populations, particularly myeloid-derived suppressor cells (MDSCs), which play a role in tumor immunity .

Dosage Effects in Animal Models
Research shows that varying dosages of this compound yield different biological responses. For instance, lower doses may enhance immune responses against tumors, while higher doses might lead to increased toxicity and adverse effects .

Case Study 1: Endometriosis

A study investigated the effects of Sunitinib on endometriotic lesions. Results indicated a significant reduction in lesion size and weight after treatment with this compound. The compound altered the immune microenvironment by increasing certain MDSC populations while decreasing others, demonstrating its potential beyond oncology applications .

Case Study 2: Renal Cell Carcinoma (RCC)

In a pivotal phase III trial comparing Sunitinib to interferon for mRCC patients:

  • Progression-Free Survival (PFS) : Median PFS was 11 months for Sunitinib compared to 5 months for interferon (HR 0.42).
  • Overall Survival (OS) : Median OS was 26.4 months for Sunitinib versus 21.8 months for interferon .

Data Tables

Parameter This compound Control
Median PFS (months)115
Median OS (months)26.421.8
Toxicity IncidenceModerateLow

Propriétés

IUPAC Name

5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl]-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINHZLLDWRZWRT-IMVYMHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(CC)CC)NC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sunitinib-d4
Reactant of Route 2
Reactant of Route 2
Sunitinib-d4
Reactant of Route 3
Reactant of Route 3
Sunitinib-d4
Reactant of Route 4
Reactant of Route 4
Sunitinib-d4
Reactant of Route 5
Reactant of Route 5
Sunitinib-d4
Reactant of Route 6
Reactant of Route 6
Sunitinib-d4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.